

Molecular structure of (S)-(+)-3-Quinuclidinyl benzilate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Quinuclidinyl benzilate, (+)-*

Cat. No.: *B10795395*

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of (S)-(+)-3-Quinuclidinyl Benzilate

Authored by: A Senior Application Scientist Introduction

(S)-(+)-3-Quinuclidinyl benzilate (QNB), known by the NATO code BZ, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).^{[1][2][3][4]} Its high affinity for all five receptor subtypes (M1-M5) has established it as an invaluable pharmacological tool for probing the complexities of the cholinergic system.^[3] Historically, its profound effects on the central nervous system led to its investigation and stockpiling as a military incapacitating agent.^{[1][4][5][6][7]} This guide provides a detailed exploration of the molecular architecture of the specific stereoisomer (S)-(+)-3-Quinuclidinyl benzilate, elucidating the critical relationship between its three-dimensional structure and its powerful biological activity. We will delve into its core components, the pivotal role of its stereochemistry, its mechanism of action at the receptor level, and the experimental methodologies used for its synthesis and structural verification.

Core Molecular Structure and Physicochemical Properties

The molecular identity of 3-Quinuclidinyl benzilate is defined by its unique assembly of three distinct chemical moieties. Structurally, it is an ester of benzilic acid and the bicyclic alcohol, 3-

quinuclidinol.[1][8] This arrangement gives rise to a molecule with a specific set of properties that govern its solubility, stability, and ultimately, its biological function.

Key Structural Components:

- **Benzilic Acid Moiety:** This portion of the molecule features a central carbon atom bonded to two phenyl rings and a hydroxyl (-OH) group. The bulky, hydrophobic phenyl groups are critical for receptor binding through van der Waals and hydrophobic interactions.
- **Quinuclidine Moiety:** A rigid bicyclic amine (1-azabicyclo[2.2.2]octane) that contains a tertiary nitrogen atom. At physiological pH, this nitrogen is protonated, carrying a positive charge that is crucial for forming a key ionic interaction with the muscarinic receptor.
- **Ester Linkage:** A covalent ester bond that connects the benzilic acid and 3-quinuclidinol components.

The systematic IUPAC name for this compound is 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate.[1][3][5]

Caption: 2D representation of 3-Quinuclidinyl benzilate (QNB).

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₃ NO ₃	[1][3][5][9]
Molar Mass	337.42 g/mol	[1][3][5][9]
Appearance	White crystalline powder	[1][5]
Melting Point	164-165 °C	[1][2]
Solubility	Soluble in dilute acids, most organic solvents; Insoluble in aqueous alkali	[1]
CAS Number	6581-06-2	[3][5][9]

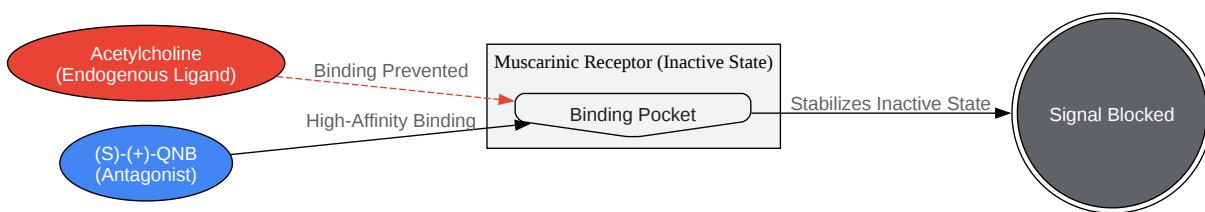
The Decisive Role of Stereochemistry in Bioactivity

The chemical formula alone does not capture the essence of QNB's biological potency. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. The biological activity, however, is almost exclusively associated with a single enantiomer, highlighting a classic case of stereospecificity in drug-receptor interactions.[10]

- Chiral Center 1: The tertiary carbon of the 3-quinuclidinol moiety (C3), where the ester linkage is formed. This can exist in either an (S) or (R) configuration.
- Chiral Center 2: The α -carbon of the benzilic acid moiety, which also can be (S) or (R).

The high-affinity binding to muscarinic receptors is predominantly attributed to the enantiomer with the (S) configuration at the quinuclidine center. While QNB is often studied as a racemic mixture, it is the levorotatory (-)-enantiomer that binds with high affinity.[11] The prompt specifies the (S)-(+)-enantiomer, and it is this specific three-dimensional arrangement that dictates the precise fit into the receptor's binding pocket, a concept central to its structure-activity relationship (SAR).[12] The spatial orientation of the functional groups in the (S)-(+) isomer is optimal for engaging with complementary amino acid residues within the receptor, leading to potent antagonism.

Structural Basis of the Mechanism of Action


QNB functions as a powerful muscarinic antagonist by physically occupying the acetylcholine binding site on the receptor, thereby preventing the endogenous neurotransmitter from binding and initiating a signal.[1][3] Structural studies of the M2 muscarinic receptor co-crystallized with QNB reveal that the antagonist binds deep within a long, aqueous channel that extends approximately two-thirds of the way through the cell membrane.[13]

Key Molecular Interactions:

- Ionic Bonding: The protonated tertiary amine of the rigid quinuclidine ring forms a crucial ionic bond with the negatively charged carboxylate side chain of an aspartate residue (Asp103 in the M2 receptor) in the binding pocket. This interaction acts as an anchor, securing the ligand in place.
- Hydrogen Bonding: The hydroxyl group on the benzilate moiety is perfectly positioned to form a hydrogen bond with the side chains of asparagine or tyrosine residues deeper within the pocket, further stabilizing the ligand-receptor complex.

- Hydrophobic and Aromatic Interactions: The two phenyl rings of the benzilate portion extend into a hydrophobic region of the pocket, where they are capped by a layer of tyrosine residues.[13] These aromatic rings engage in extensive van der Waals and π - π stacking interactions with the receptor's aromatic amino acid side chains, contributing significantly to the high binding affinity.

By engaging in these multi-point interactions, (S)-(+)-QNB effectively "locks" the receptor into an inactive conformation, preventing the conformational change required for G-protein coupling and downstream signaling.

[Click to download full resolution via product page](#)

Caption: QNB competitively blocks the acetylcholine binding site.

Experimental Workflows for Synthesis and Structural Confirmation

The synthesis and verification of (S)-(+)-3-Quinuclidinyl benzilate rely on established organic chemistry and analytical techniques.

Protocol: Synthesis via Transesterification

A widely used method for synthesizing QNB is the base-catalyzed transesterification of methyl benzilate with 3-quinuclidinol.[2][14]

Step-by-Step Methodology:

- Reaction Setup: In a dry, round-bottom flask equipped with a distillation apparatus (e.g., Dean-Stark trap), combine equimolar amounts of methyl benzilate and 3-quinuclidinol in an anhydrous hydrocarbon solvent such as n-heptane.[2][15]
- Catalyst Addition: Add a catalytic amount (e.g., 5-15 molar percent) of a strong base, such as sodium methylate or metallic sodium, to the slurry.[2][14][15]
- Reaction Drive: Heat the mixture to reflux. The reaction is driven to completion by the removal of the methanol byproduct via azeotropic distillation with heptane. The reaction progress is monitored by the temperature of the distillate, which will rise from the boiling point of the azeotrope (~58 °C) to that of pure heptane (~91 °C) upon completion.[2][15]
- Work-up: After cooling, the reaction mixture is quenched with water. The product is extracted into an aqueous acidic solution (e.g., 2N HCl) to form the water-soluble hydrochloride salt, separating it from unreacted starting materials and byproducts in the organic phase.[2]
- Purification: The aqueous layer is collected and the pH is carefully raised to ~10.5 with a base (e.g., sodium carbonate solution) to precipitate the free base of 3-quinuclidinyl benzilate.[2][15]
- Final Product: The resulting solid is collected by filtration, washed with water, and dried to yield the final product, which can be further purified by recrystallization from a solvent like acetonitrile.[2]

Structural Verification Techniques

A combination of analytical methods is employed to confirm the identity and structure of the synthesized compound.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of 337.4 g/mol . The fragmentation pattern, including characteristic peaks at m/z 183, 126, and 105, provides further structural confirmation.[5][16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise connectivity of the atoms. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular framework, confirming the presence of the quinuclidine and benzilate moieties.[5]

- X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure, including the stereochemistry at the chiral centers. Analysis of a single crystal of the compound provides precise bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state. The structure of the M2 receptor bound to QNB provides definitive evidence of its binding mode.[13]

Conclusion

The molecular structure of (S)-(+)-3-Quinuclidinyl benzilate is a masterclass in chemical design for potent biological activity. Its architecture, comprising a rigid, cationic quinuclidine core linked to a bulky, hydrophobic benzilate group, is exquisitely tailored for high-affinity binding to muscarinic acetylcholine receptors. The specific (S) stereochemistry at the quinuclidine C3 position is the determining factor for its potent antagonistic effects, dictating the precise spatial arrangement required for optimal interaction with the receptor's binding pocket. This profound link between structure and function makes QNB not only a molecule of historical military significance but also an indispensable tool in modern neuroscience for unraveling the complexities of cholinergic signaling.[3]

References

- Panzner, M., et al. (2013). MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. *Interdisciplinary Toxicology*.
- Haga, T., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. *Nature*.
- Gilbert, R. F., Hanley, M. R., & Iversen, L. L. (1979). [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. *British Journal of Pharmacology*.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23056, 3-Quinuclidinyl benzilate. PubChem.
- Pianfetti, J. A., Johnson, W. L., & Weesner, W. E. (1964). Process for making 3-quinuclidinyl benzilate. U.S. Patent No. 3,118,896.
- Miller, H. I., et al. (1975). Preparation of 3-quinuclidinyl benzilate. U.S. Patent No. 3,899,497.
- Wikipedia. 3-Quinuclidinyl benzilate. Wikipedia.
- NIST. 3-Quinuclidinyl benzilate. NIST Chemistry WebBook.
- ResearchGate. Structure of 3-quinuclidinyl benzilate (BZ) and its hydrolysis products 3-quinuclidinol (3Q) and benzilic acid. ResearchGate.
- Meyerhöffer, A. (1972). Absolute configuration of 3-quinuclidinyl benzilate and the behavioral effect in the dog of the optical isomers. *Journal of Medicinal Chemistry*.

- National Academies Press. Guidelines for 3-Quinuclidinyl Benzilate. In Guidelines for Chemical Warfare Agents in Military Field Drinking Water.
- ResearchGate. Chemical structure of 3-quinuclidinyl benzilate (QNB). ResearchGate.
- NIST. Mass Spectrum of 3-Quinuclidinyl benzilate. NIST Chemistry WebBook.
- University of Calgary. Stereochemistry and Biological Activity of Drugs.
- NIST. Gas Chromatography of 3-Quinuclidinyl benzilate. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for 3-Quinuclidinyl Benzilate - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Quinuclidinyl benzilate [webbook.nist.gov]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute configuration of 3-quinuclidinyl benzilate and the behavioral effect in the dog of the optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents
[patents.google.com]
- 15. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents
[patents.google.com]
- 16. 3-Quinuclidinyl benzilate [webbook.nist.gov]
- To cite this document: BenchChem. [Molecular structure of (S)-(+)-3-Quinuclidinyl benzilate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10795395#molecular-structure-of-s-3-quinuclidinyl-benzilate\]](https://www.benchchem.com/product/b10795395#molecular-structure-of-s-3-quinuclidinyl-benzilate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com